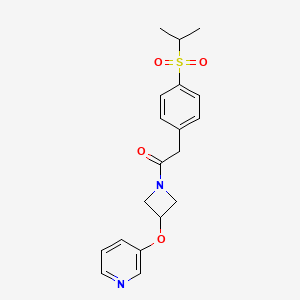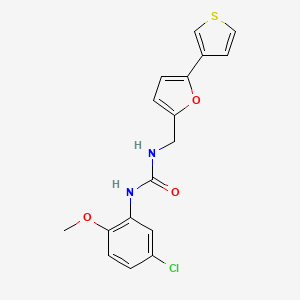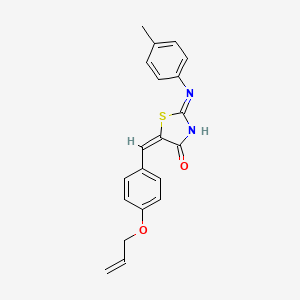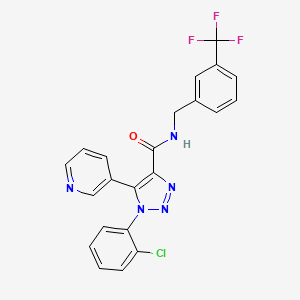
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Anticancer Properties
Compound X: has shown promise as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth and metastasis. Researchers have observed its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistically, it interferes with key signaling pathways, such as PI3K/Akt and MAPK, leading to apoptosis (programmed cell death) in cancer cells .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Compound X has demonstrated potent anti-inflammatory effects by modulating cytokine production and inhibiting NF-κB activation. Its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease is being explored .
Neuroprotection and Cognitive Enhancement
Emerging research suggests that Compound X may protect neurons from oxidative stress and neurodegenerative processes. It enhances synaptic plasticity and memory formation by influencing neurotransmitter systems. Scientists are investigating its potential in treating Alzheimer’s disease and other cognitive impairments .
Antiviral Properties
Compound X: exhibits antiviral activity against certain RNA viruses, including influenza and respiratory syncytial virus (RSV). It interferes with viral replication and entry mechanisms, making it a candidate for developing novel antiviral drugs .
Cardiovascular Applications
Studies have highlighted the vasodilatory effects of Compound X , which could be beneficial for managing hypertension and improving blood flow. Additionally, it may protect against ischemic injury during heart attacks. Researchers are investigating its potential as a cardioprotective agent .
Chemical Biology and Medicinal Chemistry
Beyond specific applications, Compound X serves as a valuable tool in chemical biology and medicinal chemistry. Its unique structure allows researchers to explore novel synthetic routes, design analogs, and study structure-activity relationships. These efforts contribute to drug discovery and development .
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)26(23,24)18-7-5-15(6-8-18)10-19(22)21-12-17(13-21)25-16-4-3-9-20-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHOIZSEVFRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)
![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)



![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)



![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)